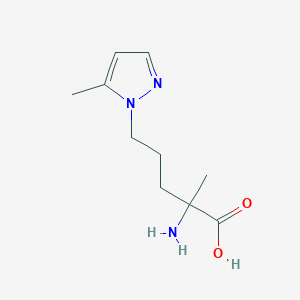
2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid is an organic compound that features a pyrazole ring attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable amino acid precursor. The reaction conditions often include the use of solvents such as ethyl acetate and reagents like sodium sulfate for drying .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and amino acid analogs. Examples include:
- 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid
- 2-Amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoic acid
Uniqueness
What sets 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid apart is its specific substitution pattern on the pyrazole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-2-methyl-5-(5-methylpyrazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-8-4-6-12-13(8)7-3-5-10(2,11)9(14)15/h4,6H,3,5,7,11H2,1-2H3,(H,14,15) |
InChI Key |
CFYFSGXRAPPOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCC(C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


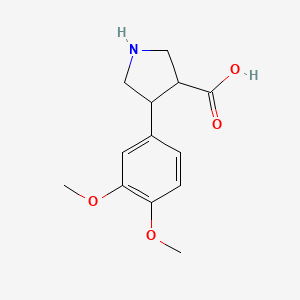
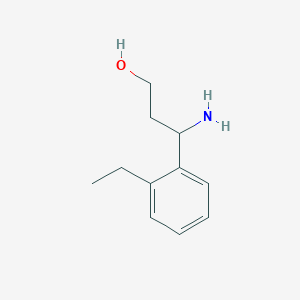
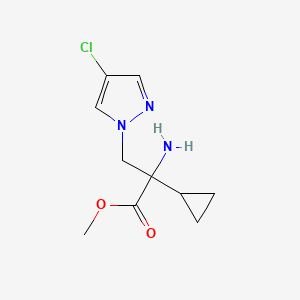
![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)
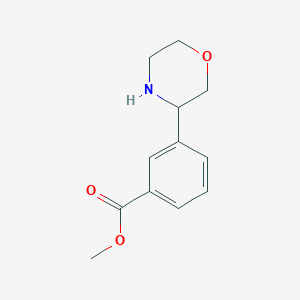
![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)
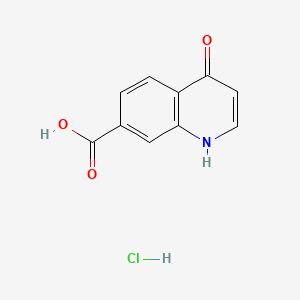

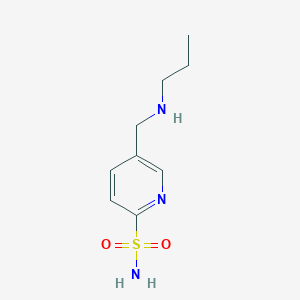

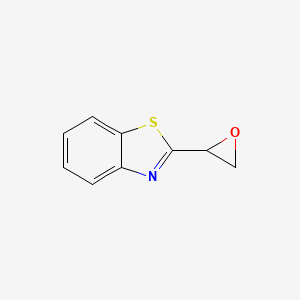
![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)

